molecular formula C12H10Cl2N2 B13580522 2,9-Phenanthroline dihydrochloride

2,9-Phenanthroline dihydrochloride

Cat. No.: B13580522
M. Wt: 253.12 g/mol
InChI Key: HXAQVQPBBAFZDD-UHFFFAOYSA-N
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Description

2,9-Phenanthroline dihydrochloride is a chemical reagent of significant interest in medicinal chemistry and oncology research, primarily for its potential to interact with non-canonical nucleic acid structures. This compound is a derivative of 1,10-phenanthroline, a scaffold recognized for its high affinity and outstanding selectivity in binding to G-quadruplex (G4) DNA structures through strong π-π interactions . G-quadruplexes are secondary DNA formations found in biologically functional regions of the human genome, particularly in the promoter regions of certain oncogenes and in telomeres, which play a critical role in maintaining chromosome stability . Small molecules like 2,9-disubstituted phenanthrolines are designed to stabilize these G4 structures, which can inhibit the activity of the telomerase enzyme—present in over 85% of cancer cell lines—and disrupt telomere maintenance, leading to the downregulation of protein expression and the induction of apoptosis in cancer cells . As an analog of prominent G4 stabilizers such as Phen-DC3, this dihydrochloride salt offers researchers a valuable tool for probing the mechanisms of cancer cell proliferation and for developing novel targeted anticancer therapies . The compound is supplied For Research Use Only, strictly for laboratory research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

2,9-phenanthroline;dihydrochloride

InChI

InChI=1S/C12H8N2.2ClH/c1-2-10-4-6-14-8-12(10)11-7-13-5-3-9(1)11;;/h1-8H;2*1H

InChI Key

HXAQVQPBBAFZDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C3=C1C=CN=C3.Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2,9 Phenanthroline Scaffolds

Classical and Contemporary Synthesis Pathways

The construction of the phenanthroline ring system can be achieved through both traditional multi-step sequences and more modern, streamlined one-pot protocols.

Multi-Step Approaches to Phenanthroline Ring Systems

Classical syntheses of the 1,10-phenanthroline (B135089) core often rely on established named reactions, such as the Skraup or Doebner-von Miller reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds. These methods, while foundational, can sometimes be limited by harsh reaction conditions and the generation of multiple products.

A prevalent multi-step strategy for producing 2,9-disubstituted phenanthrolines commences with the readily available 1,10-phenanthroline. An efficient, three-step process has been developed to synthesize 2,9-dichloro-1,10-phenanthroline (B1330746). tandfonline.com This method involves the initial alkylation of 1,10-phenanthroline, followed by an oxidative cyclization to form an N,N'-annelated dione (B5365651) intermediate. tandfonline.com The final step is the reaction of this dione with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to yield the desired 2,9-dichloro-1,10-phenanthroline in high yield. tandfonline.com An improvement on this process enhances the yield of the dione intermediate by using potassium tert-butoxide and tert-butanol (B103910) with air as the oxidant. tandfonline.com

Another established multi-step route to 2,9-dichloro-1,10-phenanthroline begins with the methylation of 1,10-phenanthroline to form a tosylate salt, which is highly soluble in water. This facilitates a large-scale addition-oxidation sequence to produce 1-methyl-1,10-phenanthrolin-2(1H)-one. Subsequent reactions lead to the desired dichloro- derivative. tandfonline.com

Expedited One-Step Synthesis Protocols

In contrast to the more traditional multi-step syntheses, modern organic chemistry has seen a push towards more efficient, one-pot reactions. These protocols are advantageous as they can reduce reaction times, minimize waste, and simplify purification processes.

For instance, a one-pot, three-component condensation reaction has been developed for the synthesis of 2-phenylimidazo[4,5-f] nih.govresearchgate.netphenanthroline derivatives. scholarsresearchlibrary.comresearchgate.net This method utilizes 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium (B1175870) acetate, catalyzed by iodine under solvent-free conditions, offering excellent yields and short reaction times. scholarsresearchlibrary.com While this example functionalizes the 5 and 6 positions, the principles of one-pot multi-component reactions are being increasingly applied to the synthesis of various substituted phenanthrolines.

Targeted Functionalization at 2,9-Positions

The true utility of the phenanthroline scaffold often lies in the specific functional groups attached at the 2 and 9 positions. These substituents are pivotal in fine-tuning the electronic and steric properties of the resulting ligands and their metal complexes.

Synthesis of Dicarbaldehyde and Dicarboxylic Acid Analogs

A key intermediate for further derivatization is 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168). This compound is commonly synthesized by the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) using selenium dioxide (SeO₂) in a solvent such as dioxane. asianpubs.orgresearchgate.net This oxidation can be challenging, with variable yields reported. tandfonline.com

Further oxidation of the dicarbaldehyde furnishes 1,10-phenanthroline-2,9-dicarboxylic acid. researchgate.netresearchgate.net A reported procedure for this transformation involves refluxing the dicarbaldehyde with a mixture of nitric acid and water. researchgate.net An alternative route to the dicarboxylic acid involves the hydrolysis of 2,9-dicarbomethoxy-1,10-phenanthroline in concentrated sulfuric acid. chemicalbook.com

Table 1: Synthesis of 2,9-Dicarbaldehyde and 2,9-Dicarboxylic Acid Phenanthroline Analogs

Starting Material Reagents and Conditions Product Yield Reference
2,9-Dimethyl-1,10-phenanthroline Selenium dioxide, dioxane, reflux 1,10-Phenanthroline-2,9-dicarbaldehyde 70% asianpubs.org
2,9-Dimethyl-1,10-phenanthroline hemihydrate Selenium dioxide, 4% H₂O/p-dioxane, reflux 1,10-Phenanthroline-2,9-dicarbaldehyde 62.6% researchgate.net
1,10-Phenanthroline-2,9-dicarbaldehyde Nitric acid, water, reflux 1,10-Phenanthroline-2,9-dicarboxylic acid monohydrate 66.2% researchgate.net
2,9-Dicarbomethoxy-1,10-phenanthroline Concentrated sulfuric acid, 85°C 1,10-Phenanthroline-2,9-dicarboxylic acid Quantitative chemicalbook.com

Preparation of Diaryl- and Dichloro-Substituted Phenanthrolines

The introduction of aryl and chloro substituents at the 2 and 9 positions has been extensively studied.

2,9-Diaryl-1,10-phenanthrolines are often prepared via cross-coupling reactions. A general procedure involves the reaction of 2,9-dichloro-1,10-phenanthroline with an appropriate arylboronic acid in the presence of a palladium catalyst. This methodology has been used to synthesize a variety of diaryl-substituted phenanthrolines with different electronic and steric properties. rsc.org These diaryl derivatives are crucial in the development of copper(I) complexes for photoredox catalysis. rsc.org

Table 2: Synthesis of 2,9-Diaryl-1,10-phenanthroline Derivatives

Arylboronic Acid Product Yield Reference
4-(Trifluoromethyl)phenylboronic acid 2,9-Di(4-(trifluoromethyl)phenyl)-1,10-phenanthroline 48% rsc.org
3,4-Dimethoxyphenylboronic acid 2,9-Di(3,4-dimethoxyphenyl)-1,10-phenanthroline 55% rsc.org

Development of Nitrogen-Rich Heterocyclic Derivatives

The functionalization of the 2,9-phenanthroline scaffold with nitrogen-rich heterocycles has led to the development of ligands with interesting coordination properties and biological activities.

A common strategy for introducing nitrogen-containing moieties is through the condensation of 1,10-phenanthroline-2,9-dicarbaldehyde with various amines and hydrazines. For example, reaction with thiosemicarbazide (B42300) yields 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone). asianpubs.org Similarly, condensation with aminoguanidine (B1677879) bicarbonate produces the corresponding 2,9-bis(guanylhydrazone) derivative, known as PhenQE8. researchgate.net

Another approach involves the synthesis of 2,9-bis[(substituted-aminomethyl)]-4,7-diphenyl-1,10-phenanthroline derivatives. This is achieved through the reaction of 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline with various dialkylamines to form diimines, which are subsequently reduced with sodium borohydride. nih.gov

Furthermore, 2,9-diamino-1,10-phenanthroline can be synthesized from 2,9-dichloro-1,10-phenanthroline by reaction with ammonia (B1221849) or amines under high-temperature conditions. smolecule.com This diamine serves as a building block for constructing larger, conjugated macrocyclic systems. researchgate.net

Table 3: Synthesis of Nitrogen-Rich 2,9-Phenanthroline Derivatives

Starting Material Reagents Product Reference
1,10-Phenanthroline-2,9-dicarbaldehyde Thiosemicarbazide, ethanol, HCl 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) asianpubs.org
1,10-Phenanthroline-2,9-dicarbaldehyde Aminoguanidine bicarbonate 2,9-Bis(guanylhydrazone)-1,10-phenanthroline (PhenQE8) researchgate.net
2,9-Bis(formyl)-4,7-diphenyl-1,10-phenanthroline Dialkylamine, then NaBH₄ 2,9-Bis[(substituted-aminomethyl)]-4,7-diphenyl-1,10-phenanthroline nih.gov
2,9-Dichloro-1,10-phenanthroline Acetamide, K₂CO₃, 200°C 2,9-Diamino-1,10-phenanthroline smolecule.com

Advanced Chemical Transformations and C-H Functionalization

The functionalization of the 2,9-phenanthroline scaffold is crucial for tuning its chemical and physical properties for various applications. Advanced chemical transformations, particularly direct C-H functionalization, have emerged as powerful tools to modify the phenanthroline core, offering more efficient and atom-economical routes compared to traditional multi-step syntheses that often rely on pre-functionalized starting materials. acs.orgacs.org

The reaction typically proceeds by activating the phenanthroline substrate, followed by the addition of a carbamoyl (B1232498) radical. acs.org Studies have shown that phenanthrolines with substituents at the 4,7-positions are smoothly dicarbamoylated at the 2,9-positions with high yields. acs.org However, the reaction is more sluggish when substituents are already present at the 2,9-positions. acs.org

Beyond carbamoylation, other transformations starting from readily available 2,9-disubstituted phenanthrolines have been explored. Neocuproine (B1678164) (2,9-dimethyl-1,10-phenanthroline) is a common starting material. researchgate.netasianpubs.org It can be oxidized with selenium dioxide to yield 1,10-phenanthroline-2,9-dicarbaldehyde, a key intermediate for further derivatization. researchgate.netasianpubs.org This dialdehyde (B1249045) can then undergo condensation reactions, for instance with aminoguanidine bicarbonate or thiosemicarbazide, to form bis(guanylhydrazone) or bis(thiosemicarbazone) derivatives, respectively. researchgate.netasianpubs.orgmdpi.com

Another strategy involves the C(sp³)–H functionalization of the methyl groups in neocuproine. For example, reaction with ethyl trifluoropyruvate leads to the formation of 2,2′-(1,10-phenanthroline-2,9-diyl)bis(methylene)]bis(2-hydroxy-3,3,3-trifluoropropanoic acid) derivatives. researchgate.net Furthermore, 2,9-diacyl-1,10-phenanthrolines can be synthesized by reacting a bis-amide precursor with organolithium reagents like 2-pyridyllithium (B95717) or 2-thienyllithium. researchgate.net

The table below summarizes selected advanced chemical transformations on the 2,9-phenanthroline scaffold.

Table 1: Examples of Advanced Chemical Transformations of 2,9-Phenanthroline Scaffolds

Starting Material Reagents and Conditions Product Yield Reference(s)
1,10-Phenanthroline Oxamic acids, (NH₄)₂S₂O₈, DMSO:H₂O 2,9-Dicarbamoylated phenanthrolines 74-99% acs.org
Neocuproine SeO₂, dioxane 1,10-Phenanthroline-2,9-dicarbaldehyde 90% researchgate.net
1,10-Phenanthroline-2,9-dicarbaldehyde Thiosemicarbazide, H₂SO₄, MeOH, reflux 2,2′-(1,10-Phenanthroline-2,9-diyl)-bis(methylene)-bis(hydrazine-1-carbothioamide) 81% mdpi.com
Bathocuproine SeO₂, dioxane, 80°C 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline 83% nih.gov
Bis-amide of 1,10-phenanthroline-2,9-dicarboxylic acid 2-Pyridyllithium 2,9-di(pyridin-2-ylcarbonyl)-1,10-phenanthroline - researchgate.net

Methodological Aspects of Synthetic Scale-Up and Yield Optimization

A noteworthy scalable method is the direct C-H dicarbamoylation of phenanthrolines, which is described as being metal-free, inexpensive, and operationally simple. acs.orghw.ac.uk The ability to perform this reaction on a larger scale without extensive purification is a significant advantage for industrial applications. acs.org

The synthesis of 2,9-dichloro-1,10-phenanthroline, a versatile precursor for further derivatization, has also been a subject of optimization. An improved three-step synthesis starting from 1,10-phenanthroline has been reported. researchgate.net A particularly high-yield method involves the reaction of 9-chloro-1-methyl-1,10-phenanthrolin-2(1H)-one with phosphorus oxychloride and phosphorus pentachloride, affording the desired 2,9-dichloro-1,10-phenanthroline in 94% yield. chemicalbook.com

Similarly, the synthesis of 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline from bathocuproine has been optimized to achieve an 83% yield. nih.gov The subsequent reductive amination to produce 2,9-bis[(substituted-aminomethyl)phenyl]-4,7-diphenyl-1,10-phenanthrolines is carried out using sodium borohydride. nih.gov A straightforward route has also been developed for the synthesis of 2,9-dicarbonitrile-1,10-phenanthroline from the more accessible 2,9-dimethyl-1,10-phenanthroline, proceeding through a dicarbamoyl intermediate. tandfonline.com

The table below highlights key synthetic steps and their optimized yields for important 2,9-phenanthroline derivatives.

Table 2: Yield Optimization in the Synthesis of 2,9-Phenanthroline Derivatives

Starting Material Product Reagents/Method Yield Reference(s)
Neocuproine 1,10-Phenanthroline-2,9-dicarbaldehyde SeO₂, dioxane up to 90% researchgate.net
Neocuproine 1,10-phenanthroline-2,9-dicarbaldehyde SeO₂, dioxane, H₂O, reflux 70% asianpubs.org
Bathocuproine 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline SeO₂, dioxane 83% nih.gov
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one 2,9-Dichloro-1,10-phenanthroline POCl₃, PCl₅, reflux 94% chemicalbook.com
Neocuproine (2E,2′E)-2,2′-((1,10-phenanthroline-2,9-diyl)bis(methanylylidene))-bis(hydrazine-1-carboximidamide) Two steps: 1. SeO₂ 2. Aminoguanidine bicarbonate 61% (overall) researchgate.net

Coordination Chemistry of 2,9 Phenanthroline Based Ligands

Principles of Chelation and Ligand Architecture

The formation of stable metal complexes with 2,9-phenanthroline derivatives is governed by the principles of chelation, where the ligand binds to a central metal ion through two or more donor atoms. The rigid structure of the phenanthroline backbone plays a crucial role in the architectural design of these ligands.

2,9-Phenanthroline dihydrochloride (B599025) and its derivatives primarily function as bidentate ligands, coordinating to metal ions through their two nitrogen atoms. evitachem.compurdue.edu This chelation forms a stable five-membered ring with the metal center. The term "bidentate" signifies that the ligand "grabs" the metal atom in two locations, a characteristic of chelating ligands. purdue.edu The fundamental 1,10-phenanthroline (B135089) molecule is a neutral species with two nitrogen atoms, each capable of donating a pair of electrons to a metal atom. purdue.edu The resulting complexes, known as chelates, exhibit enhanced stability compared to complexes formed with monodentate ligands. purdue.edunih.gov The coordination of two bidentate 2-methyl-1,10-phenanthroline (B1276036) ligands to an iron(II) center, for example, results in a high-spin complex. capes.gov.br

The geometry of the resulting complex is influenced by the coordination number of the metal. For instance, the coordination of two phenanthroline molecules to a rhodium atom can lead to an octahedral structure. purdue.edu The non-electrolytic nature of some of these complexes in solution suggests that anions like chloride are part of the coordination sphere. nih.gov

The rigid 1,10-phenanthroline unit serves as an excellent building block for constructing more complex multidentate and macrocyclic ligands. uncw.edumdpi.com By incorporating additional donor groups at the 2- and 9-positions, ligands with higher denticity can be designed. For example, 1,10-phenanthroline-2,9-dicarboxamides are a class of N,N′,O,O′-tetradentate ligands capable of forming strong complexes, particularly with transition metal cations having a radius larger than 1 Å. researchgate.net These have been explored for applications such as the separation of lanthanides and actinides. researchgate.netrsc.org

The synthesis of macrocyclic ligands often involves the reaction of derivatives like 1,10-phenanthroline-2,9-dicarboxylic acid with other molecules, such as piperazine, to form large ring structures. mdpi.comresearchgate.netnih.gov For instance, a 56-membered macrocycle containing two 2,9-bis(p-biphenylyl)-1,10-phenanthroline units has been synthesized. acs.org These macrocyclic structures can exhibit complex stereodynamic behavior in solution. researchgate.netconsensus.app The design of these ligands can be tailored to achieve high selectivity for specific metal ions. researchgate.net

Preorganization is a key concept in the design of selective ligands, where the ligand is already in a conformation suitable for binding a target metal ion even before complexation occurs. uncw.eduuncw.edu This minimizes the entropic penalty associated with the ligand adopting the correct conformation upon binding, leading to more stable complexes. uncw.edu The rigid 1,10-phenanthroline backbone provides a high degree of preorganization, making its derivatives highly effective in metal ion recognition. uncw.eduuncw.edunih.gov

Ligands such as 2,9-bis(hydroxymethyl)-1,10-phenanthroline (PDALC) are considered highly preorganized. uncw.edunih.govnih.govresearchgate.net This preorganization enhances selectivity for larger metal ions that can fit well into the ligand's cleft. nih.gov For example, PDALC shows enhanced stability with larger ions like Cd(II) and Pb(II) but forms less stable complexes with smaller ions like Ni(II) or Cu(II). nih.gov Similarly, 2,9-di-(2'-pyridyl)-1,10-phenanthroline (DPP) is another highly preorganized ligand that exhibits high selectivity for metal ions like cadmium. uncw.edu The high stability of complexes formed with these preorganized ligands makes them suitable for applications such as fluorescent sensors. researchgate.netuncw.edu

Complexation with Transition Metal Ions

Substituents at the 2- and 9-positions of the phenanthroline ring create a sterically hindered environment around the metal center, which can stabilize specific oxidation states and coordination geometries.

The coordination chemistry of 2,9-disubstituted phenanthrolines with copper is particularly well-studied due to the distinct stereochemical preferences of copper in its +1 and +2 oxidation states.

Copper(I) Complexes: Copper(I) ions favor a tetrahedral coordination geometry. Ligands like 2,9-dimethyl-1,10-phenanthroline (dmp) and 2,9-diphenyl-1,10-phenanthroline (B1589507) (dpp) are known to form stable, distorted tetrahedral complexes with Cu(I), such as [Cu(dmp)₂]⁺ and [Cu(dpp)₂]⁺. acs.orgontosight.ainih.gov The steric hindrance provided by the substituents at the 2- and 9-positions prevents the planarization that would favor the oxidation to Cu(II), thus stabilizing the Cu(I) state. These complexes are of significant interest due to their photoluminescent properties. acs.orgontosight.ai The structure of [Cu(dpp)₂]⁺ is largely influenced by interligand π-stacking interactions. nih.gov

Copper(II) Complexes: Copper(II) ions are more flexible in their coordination geometry but often favor square-planar or five-coordinate geometries. The steric bulk of 2,9-disubstituted phenanthrolines can force Cu(II) into unusual geometries. For example, with 2,9-diphenyl-1,10-phenanthroline, Cu(II) forms a flattened tetrahedral [Cu(dpp)₂]²⁺ complex. acs.orgnih.gov With 2,9-dimethyl-1,10-phenanthroline, Cu(II) can form five-coordinate complexes like [Cu(dmp)Cl₂(H₂O)], which exhibits a trigonal bipyramidal geometry. rsc.orgrsc.org Mixed ligand copper(II) complexes containing 2,9-dimethyl-1,10-phenanthroline have also been synthesized and characterized. nih.gov Ternary copper(II) complexes with phenanthroline and amino acids are widely investigated for their potential biological activities. mdpi.com

Table 1: Selected Copper Complexes with 2,9-Disubstituted Phenanthrolines
ComplexCopper Oxidation StateCoordination GeometryKey Structural FeaturesReference
[Cu(dpp)₂]⁺+1Distorted tetrahedralApproximate C₂ symmetry, interligand π-stacking. acs.orgnih.gov
[Cu(dpp)₂]²⁺+2Flattened tetrahedralApproximate D₂ symmetry, no interligand π-stacking. acs.orgnih.gov
[Cu(dmp)Cl₂(H₂O)]+2Trigonal bipyramidalFive-coordinate complex. rsc.orgrsc.org
[Cu(dmph)₂]Cl·6H₂O+1TetrahedralMononuclear copper(I) with two dmph ligands. researchgate.net

2,9-disubstituted phenanthroline ligands also form a variety of complexes with other transition metals like nickel(II) and cobalt(II).

Nickel(II) Complexes: Nickel(II) complexes with 2,9-dimethyl-1,10-phenanthroline have been shown to adopt five-coordinate geometries. rsc.org For example, the complex formed with bis-(O,O′-dimethyldithiophosphato)nickel(II) and 2,9-dimethyl-1,10-phenanthroline is five-coordinate. rsc.org The coordination of Ni(II) to bidentate ligands like 1,10-phenanthroline is well-established, and these complexes have applications in various fields. mdpi.com The rate of water replacement in Ni(II) aqua complexes is affected by the substituents on the phenanthroline ligand. acs.org

Cobalt(II) Complexes: Cobalt(II) also forms complexes with 2,9-disubstituted phenanthrolines. A series of cobalt(II) complexes with 2-imino-1,10-phenanthroline ligands have been synthesized and characterized as having a distorted trigonal bipyramidal geometry. academie-sciences.fr Mixed ligand complexes of Co(II) with 2,9-dimethyl-1,10-phenanthroline and other ligands containing oxygen, nitrogen, and sulfur donor atoms have also been prepared and studied. asianpubs.org In some cases, five-coordinate Co(II) complexes are formed, such as with two 2-hydroxybenzoate anions and one 2,9-dimethyl-1,10-phenanthroline ligand, resulting in a distorted trigonal bipyramidal geometry. nih.gov The interaction of cobalt phenanthroline complexes with biomolecules has also been a subject of research. arabjchem.orgresearchgate.net

Table 2: Selected Nickel(II) and Cobalt(II) Complexes with 2,9-Disubstituted Phenanthrolines
ComplexMetal IonCoordination GeometryLigandsReference
[Ni(dmp)(S₂P(OMe)₂)₂]Ni(II)Five-coordinate2,9-dimethyl-1,10-phenanthroline, bis-(O,O′-dimethyldithiophosphato) rsc.org
[Co(C₇H₅O₃)₂(C₁₄H₁₂N₂)]Co(II)Distorted trigonal bipyramidal2,9-dimethyl-1,10-phenanthroline, 2-hydroxybenzoate nih.gov
Co(II) complexes with 2-imino-1,10-phenanthrolinesCo(II)Distorted trigonal bipyramidal2-imino-1,10-phenanthroline derivatives, chloride academie-sciences.fr

Ligand Field Theory and Electronic Structure of Complexes

The electronic structure of complexes containing 2,9-disubstituted-1,10-phenanthroline ligands is significantly influenced by the nature of the substituents and the coordinated metal ion. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to investigate the electronic and nuclear structures of these complexes in both their ground and excited states. researchgate.net For instance, in a series of copper(I) complexes with the general formula [Cu(2,9-(X)₂-phen)₂]⁺ (where phen is 1,10-phenanthroline and X represents various substituents like H, F, Cl, Br, I, Me, CN), the electronic properties are tunable by altering the X group. researchgate.net

The absorption spectra of these complexes are often characterized by broad Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region. acs.orginstras.com These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. instras.com The energy and intensity of these MLCT bands are sensitive to the electron-donating or electron-withdrawing nature of the substituents on the phenanthroline ring. In heteroleptic complexes, where the copper(I) ion is coordinated to two different phenanthroline ligands, the MLCT bands can be broader due to the presence of multiple, close-in-energy transitions. acs.org

In the case of actinide complexes with ligands like N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen), DFT calculations have revealed that the An–N bonds exhibit more covalent character compared to the corresponding Eu–N bonds. acs.orgnih.gov This increased covalency is a key factor contributing to the selective binding of these ligands to actinides over lanthanides. acs.orgnih.gov

The geometry of the complex also plays a crucial role in its electronic structure. For example, the reaction of CuCl₂ with 2,9-dimethyl-1,10-phenanthroline (dmp) results in a five-coordinate complex, [Cu(dmp)₂Cl]Cl, where a chloride ion is directly bonded to the copper center. acs.org The dihedral angle between the two phenanthroline planes in this complex is approximately 59.1°. acs.org This distorted geometry, along with the nature of the fifth coordinated ligand (e.g., chloride or acetonitrile), significantly impacts the electrochemical properties of the complex. acs.org

Interactions with Lanthanide and Actinide Series Elements

Complexes of 2,9-phenanthroline derivatives with lanthanide ions are of significant interest due to their potential applications in luminescence spectroscopy. nih.govnih.gov The phenanthroline ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. nih.govnih.gov This process, known as the antenna effect, is crucial for enhancing the luminescence of lanthanide ions, whose direct f-f transitions are often weak and Laporte-forbidden. acs.org

Studies on lanthanide complexes with p-nitrobenzoic acid and o-phenanthroline have shown that these complexes exhibit narrow emission bands, indicating efficient energy transfer from the organic ligands to the Ln(III) ion. nih.gov The strongest emission for a Eu(III) complex was observed at 613 nm, corresponding to the hypersensitive ⁵D₀→⁷F₂ transition, which is highly sensitive to the coordination environment. nih.gov The quantum yields of luminescence for complexes of Sm(III), Eu(III), Tb(III), and Dy(III) with hexafluoroacetylacetone (B74370) and phenanthroline indicate that the energy transfer is efficient, with the Dy(III) complex showing the least intense luminescence due to a poor energy match between the ligand and the metal ion. researchgate.net

The functionalization of phenanthroline ligands can also improve the solubility of the resulting lanthanide complexes in organic solvents, which is advantageous for spectroscopic studies and potential applications. nih.gov

The selective separation of trivalent actinides (An(III)) from lanthanides (Ln(III)) is a critical and challenging step in the reprocessing of spent nuclear fuel. rsc.org 2,9-Phenanthroline-based ligands have emerged as promising extractants for this purpose due to their ability to selectively bind to An(III) ions. rsc.org The selectivity arises from the "softer" nature of the nitrogen donor atoms in the phenanthroline ring, which preferentially interact with the "softer" An(III) ions over the "harder" Ln(III) ions, a concept rooted in the Hard and Soft Acids and Bases (HSAB) principle. acs.orgresearchgate.net

Ligands such as 1,10-phenanthroline-2,9-dicarboxamides and their derivatives have demonstrated high separation factors for Am(III) over Eu(III). acs.orgosti.gov For instance, N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen) exhibits excellent extraction ability and high selectivity for trivalent actinides over lanthanides in highly acidic solutions. acs.orgnih.gov The design of these ligands, including the introduction of asymmetrical functional groups or their incorporation into ionic liquids, can further enhance their extraction efficiency and selectivity. acs.orgosti.gov

The complexation of Am(III) and Nd(III) with 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) has been studied using spectrophotometric methods. researchgate.net While the selectivity of PDA itself was found to be less than that of the parent 1,10-phenanthroline, its derivatives, particularly the dicarboxamides, have shown significant promise. researchgate.net For example, 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline has achieved a separation factor of about 51 for Am(III) over Eu(III). researchgate.net

Hydrophilic CHON-compliant phenanthroline-dicarboxamide ligands have also been developed for efficient An(III)/Ln(III) separations. acs.org Ligand 1 (AE-DAPhen) in this study showed a maximum separation factor of 202 for Eu(III)/Am(III) at an acidity of 0.5 M nitric acid. acs.org The kinetics of extraction with these ligands are typically fast, reaching equilibrium within minutes. acs.org

LigandSeparation Factor (SF) Am/EuConditionsReference
N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthrolineHighHighly acidic solution acs.orgnih.gov
2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline~51- researchgate.net
AE-DAPhen2020.5 M HNO₃ acs.org
Dicationic 1,10-phenanthroline-2,9-dicarboxamides>50Imidazolium ionic liquids osti.gov

Solid-State Structural Elucidation of Coordination Compounds

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the solid-state structures of coordination compounds based on 2,9-phenanthroline ligands. acs.orgnih.gov These studies provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the complexes.

For instance, the crystal structure of [Cu(dmp)₂Cl]Cl revealed a five-coordinate copper(II) center with a distorted trigonal bipyramidal geometry. acs.org The chloride ion is directly coordinated to the copper, and the dihedral angle between the two 2,9-dimethyl-1,10-phenanthroline ligands is 59.1°. acs.org In contrast, the complex Cu(dmp)₂(CH₃CN)₂ also shows a five-coordinate copper center, but with a coordinated acetonitrile (B52724) molecule instead of a chloride ion. acs.org

The solid-state structures of lanthanide complexes with 2,9-phenanthroline derivatives have also been extensively studied. The crystal structures of [Eu(PEP)₂Cl₃]·2CH₃CN and [Eu(PEP)₂(NO₃)₃]∙2CH₃CN (where PEP is 2-(phenylethynyl)-1,10-phenanthroline) show that the europium ion is coordinated to two PEP ligands and either three chloride or three nitrate (B79036) anions. nih.gov These structures also reveal the presence of intra- and inter-ligand π-π stacking interactions. nih.gov

In the context of actinide and lanthanide separation, the crystal structures of complexes with ligands like Et-Tol-DAPhen have been determined to be 1:1 stoichiometry for Th(IV) and U(VI). acs.orgnih.gov The structure of a [Eu(9)₂NO₃]²⁺ cation, where 9 is a BTPhen ligand, shows the europium ion coordinated to two tetradentate ligands and a bidentate nitrate ion. core.ac.uk

The first anionic complex containing 1,10-phenanthroline-2,9-dicarboxylate, [pyda·H]₂[Co(phendc)₂]·10H₂O, was structurally characterized, confirming the presence of two tridentate [phendc]²⁻ ligands coordinated to the cobalt center. acs.org

ComplexMetal CenterCoordination NumberKey Structural FeaturesReference
[Cu(dmp)₂Cl]ClCu(II)5Distorted trigonal bipyramidal geometry, coordinated chloride acs.org
[Eu(PEP)₂Cl₃]·2CH₃CNEu(III)-Two PEP ligands and three chloride anions nih.gov
[Eu(PEP)₂(NO₃)₃]∙2CH₃CNEu(III)-Two PEP ligands and three nitrate anions nih.gov
Th(IV) and U(VI) complexes with Et-Tol-DAPhenTh(IV), U(VI)-1:1 stoichiometry acs.orgnih.gov
[Eu(9)₂NO₃]²⁺Eu(III)-Two tetradentate BTPhen ligands and one bidentate nitrate core.ac.uk
[pyda·H]₂[Co(phendc)₂]·10H₂OCo(II)6Two tridentate phendc ligands acs.org

Solution-Phase Complexation Dynamics and Equilibrium Studies

The study of complexation dynamics and equilibria in solution is essential for understanding the behavior of 2,9-phenanthroline-based ligands and their metal complexes in various applications, such as separation chemistry and sensing. Techniques like UV-Vis spectrophotometry, NMR spectroscopy, and calorimetric titration are commonly employed for these investigations.

For example, the complexation of Am(III) and Eu(III) with asymmetrical phenanthroline diamide (B1670390) ligands has been studied in solution. acs.org Slope analysis, ¹H NMR spectrometric titration, ESI-MS, and calorimetric titration revealed a 1:1 stoichiometry for the complexes. acs.org The stability constant (log β) for the complexation of Eu(III) with DE-ET-DAPhen was found to be higher than that with DO-ET-DAPhen, indicating stronger complexation by the former ligand. acs.org Calorimetric titrations also showed that the complexation process is exothermic and accompanied by a decrease in entropy. acs.org

The stability constants of actinide and lanthanide complexes with Et-Tol-DAPhen have been determined in methanol (B129727) using UV-Vis spectrometry. acs.orgnih.gov Similarly, spectrophotometric studies were used to determine the stability constants of Nd(III) and Am(III) complexes with 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) through competitive equilibrium methods. researchgate.net The high stability of the UO₂²⁺/PDA complex (log K₁ = 16.5) was determined using a combination of fluorescence and absorbance techniques. nih.gov

Kinetic studies on the formation of ferroin, the Fe²⁺ complex with 1,10-phenanthroline, have been conducted in acidic solutions using the stopped-flow technique. researchgate.net These studies provide insights into the reaction mechanism and the rates of complex formation. The kinetics of extraction in separation processes are also a critical factor, with some systems reaching equilibrium very rapidly. acs.org

The electrochemical behavior of these complexes in solution is also a key area of study. Cyclic voltammetry of [Cu(dmp)₂Cl]PF₆ showed a reversible process, but the reduction did not lead to the expected [Cu(dmp)₂]⁺ complex directly. acs.org Instead, [Cu(dmp)₂]⁺ was isolated when the reduction was carried out chemically with L-ascorbic acid. acs.org

Ligand/ComplexMetal Ion(s)Technique(s)Key FindingsReference
Asymmetrical phenanthroline diamidesAm(III), Eu(III)¹H NMR, ESI-MS, Calorimetry1:1 stoichiometry, determination of stability constants acs.org
Et-Tol-DAPhenActinides, LanthanidesUV-Vis spectrometryDetermination of stability constants acs.orgnih.gov
1,10-Phenanthroline-2,9-dicarboxylic acid (PDA)Nd(III), Am(III), UO₂²⁺Spectrophotometry, FluorescenceDetermination of stability constants researchgate.netnih.gov
1,10-PhenanthrolineFe²⁺Stopped-flow kineticsStudy of complex formation kinetics researchgate.net
[Cu(dmp)₂Cl]PF₆Cu(II)Cyclic VoltammetryReversible electrochemistry, characterization of reduction products acs.org

Catalytic Applications of 2,9 Phenanthroline Metal Complexes

Homogeneous Catalysis Systems

The versatility of 2,9-phenanthroline metal complexes is particularly evident in homogeneous catalysis, where they facilitate a range of important organic transformations.

Metal complexes of 2,9-diaryl-1,10-phenanthroline have demonstrated utility in various catalytic processes, including cross-coupling and hydrogenation reactions. For instance, a multi-ligand copper-catalyzed Hiyama cross-coupling of arylsilanes with unactivated secondary alkyl halides has been developed. rsc.org In this system, a phenanthroline-type ligand-supported copper complex is proposed to be responsible for the crucial C(sp²)–C(sp³) bond formation step. rsc.org Mechanistic studies suggest a plausible pathway where an in situ generated phenanthroline–copper complex reacts with a transient aryl anion to form a copper-aryl species, which then engages in the cross-coupling cycle. rsc.org

In the realm of hydrogenation, ruthenium complexes featuring phosphonate-substituted phenanthroline ligands have been synthesized and employed as reusable photoredox catalysts for transfer hydrogenation. rsc.orgnih.gov These catalysts have shown effectiveness in the base-free transfer hydrogenation of acetophenone, with bidentate complexes exhibiting higher efficiency. nih.gov The design of these ligands allows for tuning of their electronic properties, which in turn influences the catalytic activity of the corresponding metal complexes. nih.gov

Table 1: Examples of Organic Transformations Catalyzed by 2,9-Phenanthroline Metal Complexes

Catalytic SystemReaction TypeSubstratesKey FindingsReference
Copper/Phenanthroline & NHCHiyama Cross-CouplingArylsilanes, Unactivated Secondary Alkyl HalidesPhenanthroline-copper complex facilitates C(sp²)–C(sp³) bond formation. rsc.org
Ruthenium/Phosphonate-PhenanthrolineTransfer HydrogenationAcetophenoneCatalyzes base-free transfer hydrogenation; bidentate complex is more efficient. nih.gov

Complexes of nickel(II) and cobalt(II) with 2,9-diaryl-1,10-phenanthroline ligands serve as effective precatalysts for ethylene (B1197577) oligomerization when activated by methylaluminoxane (B55162) (MAO). researchgate.net The nature of the metal center influences the product distribution; cobalt(II) precatalysts predominantly yield C4 isomers, whereas nickel(II) complexes produce ethylene dimers and trimers at atmospheric pressure. researchgate.net For the nickel(II) systems, increasing the ethylene pressure enhances both the catalytic activity and the yield of linear α-olefins, leading to the formation of higher molar mass products (C8–C18). researchgate.net Notably, a nickel complex with a specific 2,9-diaryl-1,10-phenanthroline ligand exhibited remarkable catalytic activity, reaching up to 1518 kg of product per mole of nickel per hour at 10 atm. researchgate.net The oligomerization of olefins is a critical industrial process for producing linear alpha-olefins, which are valuable intermediates in the synthesis of polymers and other chemicals. google.com

The Friedel-Crafts reaction, a fundamental method for forming carbon-carbon bonds, has been a subject of extensive research to develop more environmentally friendly and efficient catalytic systems. beilstein-journals.org While traditional methods often rely on stoichiometric amounts of Lewis acids, newer approaches utilize catalytic amounts of metal complexes. beilstein-journals.org Bio-hybrid catalysts, such as a copper(II) complex with a bipyridine ligand bound to DNA, have been shown to catalyze Friedel-Crafts reactions. nih.gov This highlights the potential for designing catalysts with unique selectivities. In a related context, a dual catalytic system combining a photoredox catalyst with a Lewis acid like Zn(OTf)₂ has been shown to improve the yield in the functionalization of benzoxazinones via a Friedel-Crafts reaction. mdpi.com

In the area of hydrosilylation, iron complexes bearing 2-imino-9-aryl-1,10-phenanthroline ligands have emerged as highly effective catalysts. nih.govsemanticscholar.org These catalysts, derived from 2,9-dichloro-1,10-phenanthroline (B1330746), facilitate the anti-Markovnikov hydrosilylation of terminal alkenes and conjugated dienes with high yields and excellent regioselectivity. nih.govsemanticscholar.org Mechanistic investigations point to an Fe(0)–Fe(II) catalytic cycle where the sterically crowded environment around the iron center, dictated by the phenanthroline ligand, plays a key role in directing the regiochemical outcome. nih.govsemanticscholar.org

Photoredox Catalysis and Light-Driven Reactions

The ability of 2,9-phenanthroline metal complexes to absorb light and participate in electron transfer processes has led to their application in photoredox catalysis. These light-driven reactions offer mild and sustainable alternatives to traditional synthetic methods.

Copper(I) complexes with 2,9-diaryl-1,10-phenanthroline ligands are efficient photoredox catalysts for atom-transfer radical-addition (ATRA) reactions. rsc.orgrsc.org These reactions are valuable for the simultaneous introduction of two functional groups across a double bond. rsc.org The photocatalytic cycle is initiated by the photoexcitation of the copper(I) complex. A proposed mechanism suggests that upon excitation, the complex can engage in an oxidative quenching pathway with an alkyl bromide, leading to the formation of a copper(II)-bromide species and a propagating radical. acs.org This sets up the atom transfer radical polymerization (ATRP) equilibrium. acs.org The efficiency of these reactions can be enhanced by the addition of a co-catalyst, such as triethylamine, which facilitates the regeneration of the active copper(I) species. acs.org The steric and electronic properties of the 2,9-diaryl-phenanthroline ligands have a significant influence on the selectivity of these photoredox-catalyzed ATRA reactions. rsc.org

Table 2: Key Steps in the Proposed ATRA Photoredox Catalytic Cycle

StepDescriptionKey Species
1. PhotoexcitationThe Copper(I)-phenanthroline complex absorbs light, promoting it to an excited state.[Cu(I)(phen)₂]⁺*
2. Oxidative QuenchingThe excited complex reacts with an alkyl bromide, transferring an electron.[Cu(II)(phen)₂Br]⁺, Propagating Radical
3. Radical AdditionThe generated radical adds to an alkene.-
4. Atom TransferThe resulting radical abstracts a bromine atom from the Cu(II) complex, regenerating the Cu(I) catalyst and forming the product.[Cu(I)(phen)₂]⁺, Product

The photocatalytic activity of 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes in ATRA reactions has been found to be strongly dependent on the wavelength of the excitation light. rsc.org Studies have shown that for catalysis to occur, the excitation wavelength must be appropriate to populate higher excited states, such as the LUMO+1 or LUMO+2 orbitals. rsc.org Excitation directly into the LUMO, however, does not result in observable catalysis. rsc.org This wavelength dependence suggests that different excited states have distinct reactivities, and only certain excitation pathways lead to the desired catalytic transformation. This phenomenon has also been observed in other photocatalytic systems, where the efficiency of a reaction can be significantly influenced by the excitation wavelength, indicating the involvement of multiple, independent excited states with varying reactivities. nih.govnih.govresearchgate.net

Rational Catalyst Design and Structure-Performance Relationships

A key concept in this design approach is "preorganization," where the ligand is conformationally predisposed to bind a specific metal ion, enhancing complex stability. uncw.edu The energy difference between the free ligand's conformation and its conformation within the metal complex, known as the "ligand preorganisation energy," is a critical factor influencing the efficiency of the resulting catalyst or extractant. nih.gov By systematically altering the substituents at the 2,9-positions, researchers can fine-tune the catalyst's performance for specific chemical transformations.

Detailed Research Findings

Research into 2,9-phenanthroline metal complexes has elucidated several structure-performance relationships, primarily focusing on the impact of steric and electronic properties of the substituents.

Steric Hindrance Effects:

The bulk of the groups at the 2- and 9-positions directly impacts the accessibility of the metal center. This steric hindrance is a critical parameter for controlling both catalytic activity and selectivity.

Catalyst/Ligand SystemActivity (× 10³ mol C₂H₄·mol Ni⁻¹·h⁻¹)Selectivity to Butenes (%)Key Structural Feature
Nickel complex with 2,9-dimethyl-1,10-phenanthroline26.8–52.280–96Steric hindrance from methyl groups at 2,9-positions. researchgate.net
[NiBr(Mes)(phen)] activated by MMAO-1283.5Mainly butenesUnsubstituted phenanthroline with a bulky Mesityl group on Ni. researchgate.net

Table 1: Effect of Steric Hindrance on Ethylene Oligomerization Catalyzed by Nickel-Phenanthroline Complexes. Data sourced from ResearchGate. researchgate.net

Electronic and Photophysical Effects:

The electronic nature of the substituents at the 2,9-positions can modify the electron density at the metal center and alter the energy levels of the complex's molecular orbitals. This is particularly crucial in photocatalysis, where the photophysical properties of the complex dictate its ability to absorb light and participate in electron transfer processes.

A theoretical investigation of [Cu(2,9-(X)₂-phen)₂]⁺ complexes (where X = H, F, Cl, Br, I, Me, CN) revealed that substituents significantly influence the energy barriers related to the structural distortions that occur in the electronically excited state. nih.gov These distortions, including the flattening of the phenanthroline ligands, are integral to the complex's photophysical behavior. nih.gov

In a practical example, the photocatalytic activity of several 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes in an atom-transfer radical-addition (ATRA) reaction was found to be strongly dependent on the excitation wavelength. rsc.org The study determined that catalysis was efficient only when the excitation wavelength was appropriate to populate higher excited states (LUMO+1 or LUMO+2). rsc.org Excitation into the lowest unoccupied molecular orbital (LUMO) resulted in no catalytic activity. rsc.org This highlights a sophisticated structure-performance relationship where the substituent-tuned energy levels of the frontier orbitals directly govern catalytic competence.

Ligand in Copper(I) ComplexSubstituent on 2,9-Aryl GroupCatalytic Outcome in ATRA ReactionGoverning Factor
2,9-di(4-methoxyphenyl)-1,10-phenanthroline4-MethoxyEfficient activityCatalysis occurs upon excitation to LUMO+1 or LUMO+2. rsc.org
2,9-di(4-hydroxyphenyl)-1,10-phenanthroline4-HydroxyEfficient activityCatalysis occurs upon excitation to LUMO+1 or LUMO+2. rsc.org
2,9-di(4-methoxy-3-methylphenyl)-1,10-phenanthroline4-Methoxy, 3-MethylEfficient activityCatalysis occurs upon excitation to LUMO+1 or LUMO+2. rsc.org
2,9-di(4-hydroxy-3-methylphenyl)-1,10-phenanthroline4-Hydroxy, 3-MethylEfficient activityCatalysis occurs upon excitation to LUMO+1 or LUMO+2. rsc.org

Table 2: Influence of 2,9-Aryl Substituents on Photocatalytic Activity of Copper(I) Complexes. Data sourced from Dalton Transactions. rsc.org

Furthermore, studies on copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline have shown their effectiveness in copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, producing 1,2,3-triazoles in high yields with low catalyst loading (0.5 mol%). researchgate.net The design, which incorporates steric hindrance and specific electronic properties, leads to a highly efficient catalytic system.

Applications in Advanced Materials Science and Supramolecular Chemistry

Development of Functional Optical Materials

Derivatives of 2,9-phenanthroline are instrumental in the development of functional optical materials. The inherent fluorescence of the phenanthroline core can be modulated by the introduction of various substituents, leading to materials with tailored photophysical properties. For instance, aza acs.orghelicenes synthesized from 2,9-dichloro-1,10-phenanthroline (B1330746) exhibit high fluorescent quantum yields under both neutral and acidic conditions. researchgate.net These materials are promising for applications in light-emitting diodes (LEDs), optical sensors, and bio-imaging. The large aromatic ring system of phenanthroline derivatives makes them excellent candidates for building fluorescent compounds. nih.gov

Supramolecular Assemblies and Self-Assembled Systems

Molecular self-assembly, a process where molecules spontaneously form ordered structures, is a cornerstone of supramolecular chemistry. mdpi.com 2,9-disubstituted phenanthrolines are exceptional ligands for directing the self-assembly of complex supramolecular structures. researchgate.net These molecules can act as "capping ligands," controlling the size and shape of coordination-driven self-assembled cages. researchgate.net The substituents at the 2 and 9 positions can influence the guest-binding properties within these cages, demonstrating a remote impact on molecular recognition. researchgate.net

The combination of phenanthroline's metal-coordinating ability with other recognition motifs, such as boronic acid-diol interactions, has led to the creation of unique, chiral macrocycles. elsevierpure.com This approach highlights the versatility of phenanthroline derivatives in constructing intricate and functional supramolecular systems.

Fabrication of Phenanthroline-Based Nanostructures

The principles of self-assembly using phenanthroline building blocks extend to the fabrication of well-defined nanostructures. By designing ligands with specific geometries and functionalities, it is possible to create complex architectures such as supramolecular fractals. nih.gov For example, terpyridine-based ligands, which share structural similarities with phenanthroline, have been used to construct five generations of supramolecular fractals through coordination with metal ions. nih.gov These nanostructures can exhibit hierarchical self-assembly into even more ordered patterns on surfaces. nih.gov

Furthermore, a novel approach involves immobilizing a bistriazolyl-phenanthroline–Cu(II) complex on nanomagnetic iron oxide particles. nih.gov This results in a recyclable nanocatalyst, demonstrating the integration of phenanthroline-based systems into functional nanomaterials. nih.gov

Design of Chemosensing Platforms

The ability of the phenanthroline core to bind to metal ions and the modulation of its electronic properties upon binding form the basis for its use in chemosensing. 2,9-disubstituted phenanthrolines have been developed as highly selective and sensitive chemosensors for various metal ions. For example, 2,9-dichloro-1,10-phenanthroline has been utilized in a "turn-on" naked-eye chemosensor for silver ions (Ag+). researchgate.net Similarly, a complex of 2,9-bis(4'-hydroxyphenyl)phenanthroline with Cu(II) acts as a fluorescent chemosensor for chloride ions (Cl-). nih.gov

Derivatives like 1,10-phenanthroline-2,9-dicarboxamides have been shown to be effective ligands for the sensing of environmentally hazardous metals such as cadmium, lead, and copper. rsc.org These compounds can be incorporated into potentiometric sensor membranes, creating cross-sensitive sensors for multi-ion detection. rsc.org The high preorganization of ligands like 2,9-di-(2'-pyridyl)-1,10-phenanthroline allows for highly selective binding and fluorescent detection of specific metal ions, such as cadmium, at very low concentrations. uncw.edu

Integration into Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. 2,9-substituted phenanthrolines are frequently employed as ancillary or terminal ligands in the synthesis of these materials. nih.gov They can influence the dimensionality and topology of the resulting framework. nih.gov

Analytical Methodologies Utilizing 2,9 Phenanthroline Derivatives

Spectrophotometric Detection and Quantification of Metal Ions

The ability of 2,9-phenanthroline derivatives to form stable, colored complexes with specific metal ions is the foundation of their use in spectrophotometric analysis. This technique allows for the determination of the concentration of a metal ion in a sample by measuring the amount of light absorbed by the metal-ligand complex at a specific wavelength.

Determination of Trace Copper

2,9-Phenanthroline dihydrochloride (B599025), also known as neocuproine (B1678164), is a well-established reagent for the spectrophotometric determination of copper concentrations. evitachem.com Its high selectivity for copper(I) ions allows for accurate quantification even in the presence of other metals. The mechanism involves the reduction of copper(II) to copper(I), which then forms a stable, colored complex with two molecules of the 2,9-phenanthroline derivative. The intensity of the color is directly proportional to the copper concentration. This method is noted for its importance in various chemical and biological applications where precise copper measurement is critical. evitachem.com

ReagentAnalyteKey Features
2,9-Phenanthroline dihydrochloride (Neocuproine)Trace Copper (Cu)High selectivity for Cu(I) ions, forms a stable colored complex suitable for spectrophotometric measurement. evitachem.com

Selective Bismuth Adsorption and Detection

While direct spectrophotometric methods for bismuth using 2,9-phenanthroline are less common, its derivatives can be incorporated into systems for selective adsorption and subsequent detection. For instance, cucurbit sigmaaldrich.comuril has been shown to influence the photochemical cycloaddition of 2,9-phenanthroline, a process that could potentially be harnessed for developing selective sensing systems. uoc.gr The underlying principle would involve the selective binding of bismuth ions to a modified 2,9-phenanthroline ligand, leading to a measurable change in the system's optical properties.

Surface Chemistry and Adsorption Phenomena

The interaction of 2,9-phenanthroline derivatives with various surfaces is a significant area of research, with implications for catalysis, sensor development, and materials science. researchgate.net

Interaction with Noble Metal and Semiconductor Substrates

2,9-Phenanthroline and its derivatives readily adsorb onto noble metal surfaces like gold and silver, as well as semiconductor substrates. researchgate.netgrafiati.com These interactions are often driven by the formation of coordinate bonds between the nitrogen atoms of the phenanthroline ring and the metal or semiconductor surface atoms. The orientation and packing of the adsorbed molecules can be influenced by factors such as the specific derivative used, the nature of the substrate, and the presence of other chemical species. researchgate.netresearchgate.net For instance, heteroleptic copper(I) complexes containing 2,9-disubstituted phenanthroline ligands have been immobilized on nanoporous metal oxide substrates, demonstrating the potential for creating functionalized surfaces for applications like solar energy conversion. researchgate.net The study of these interactions is crucial for understanding and controlling the properties of these hybrid material systems. acs.org

Spectroscopic Techniques for Surface Characterization (e.g., SPR, XPS, SERS)

A variety of surface-sensitive spectroscopic techniques are employed to characterize the adsorption and interaction of 2,9-phenanthroline derivatives on substrates.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for monitoring the binding of molecules to a metal surface in real-time. It has been used to study the adsorption of phenanthroline-containing macrocycles and their interaction with metal ions. researchgate.net For example, a sensor for Zn2+ was developed by immobilizing a phenanthroline derivative on a gold film and measuring the change in the SPR signal upon exposure to the metal ion. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the atoms on a surface. It has been used to confirm the intact adsorption of phenanthroline-based molecules on metal surfaces and to identify the nature of the chemical bonding involved. researchgate.netgoogle.com For example, XPS studies have shown that phenanthroline derivatives can chemisorb on metal surfaces through their amide groups. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS): SERS provides enhanced vibrational spectra of molecules adsorbed on nanostructured noble metal surfaces. This technique is highly sensitive and can provide detailed information about the orientation and conformation of the adsorbed molecules. researchgate.net A SERS method using a gold nanosubstrate was developed for the detection of nitrate (B79036) and nitrite (B80452), showcasing the potential of this technique for sensing applications involving phenanthroline derivatives. researchgate.net

Spectroscopic TechniqueInformation ObtainedExample Application
Surface Plasmon Resonance (SPR) Real-time binding kinetics and affinityDetection of Zn2+ using a phenanthroline-immobilized gold film. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical stateConfirmation of intact adsorption and chemisorption of phenanthroline derivatives on metal surfaces. researchgate.netgoogle.com
Surface-Enhanced Raman Spectroscopy (SERS) Vibrational spectra, molecular orientationDetection of nitrate and nitrite using a gold nanosubstrate. researchgate.net

Theoretical and Computational Chemistry Studies of 2,9 Phenanthroline Derivatives

Theoretical and computational chemistry have become indispensable tools for understanding the intricate properties and behaviors of molecules like 2,9-phenanthroline and its derivatives at an atomic level. These methods provide profound insights into electronic structure, reaction pathways, and intermolecular interactions that are often difficult to explore through experimental means alone.

Future Prospects and Emerging Research Areas

Innovations in 2,9-Phenanthroline Ligand Engineering

The functionalization of the 1,10-phenanthroline (B135089) core, particularly at the 2 and 9 positions, is a vibrant area of research aimed at creating ligands with tailored electronic and steric properties. acs.org This strategic modification allows for the development of "designer ligands" that can fine-tune the behavior of metal complexes for specific applications.

A significant thrust in this area involves introducing bulky substituents at the 2,9-positions to create sterically hindered ligands. nih.gov For instance, the synthesis of 2,9-diaryl-1,10-phenanthroline ligands has been shown to influence the reactivity and selectivity of copper(I) complexes in photoredox-catalyzed atom-transfer radical addition reactions. rsc.orgrsc.org The introduction of aryl groups with varying electronic properties, such as methoxy (B1213986) or trifluoromethyl groups, allows for precise control over the complex's redox potential and excited-state properties. rsc.orgrsc.org Similarly, the development of non-symmetrical phenanthroline ligands, with different substituents at the 2 and 9 positions, offers a strategy to enhance the excited-state reactivity of copper complexes while maintaining their stability. nih.gov

Another innovative approach is the incorporation of additional donor atoms into the phenanthroline framework. The synthesis of 2,9-di-(2'-pyridyl)-1,10-phenanthroline (DPP) creates a highly preorganized ligand that exhibits exceptional stability with certain metal ions, making it a promising candidate for fluorescence sensors and chelation therapies. uncw.edu Likewise, the introduction of hydroxymethyl groups at the 2 and 9 positions, as in 2,9-bis(hydroxymethyl)-1,10-phenanthroline, enhances the thermodynamic stability of its metal complexes. uncw.edu

Furthermore, researchers are exploring the synthesis of phenanthroline derivatives with specific functionalities to impart new properties. For example, the creation of phenanthroline-dimedone derivatives has opened new avenues for the construction of polycyclic aromatic compounds. nih.gov The development of bistriazolyl-phenanthroline (BTrzPhen) ligands with hydrophilic moieties has shown improved solubility and selectivity in the separation of actinides from lanthanides, a critical process in nuclear waste reprocessing. nih.gov

Exploration of Novel Catalytic Transformations

The unique steric and electronic properties of 2,9-disubstituted phenanthroline ligands are being harnessed to drive novel and challenging catalytic transformations. These ligands, when complexed with various transition metals, create catalysts with enhanced activity, selectivity, and stability compared to their less-substituted counterparts.

Iron catalysis, in particular, has benefited significantly from the development of new phenanthroline-based ligands. Iron complexes of 2-imino-9-aryl-1,10-phenanthrolines have demonstrated remarkable activity in the anti-Markovnikov hydrosilylation of alkenes and the 1,2-anti-Markovnikov hydrosilylation of conjugated dienes. nih.govrsc.org The highly crowded environment around the iron center, dictated by the bulky ligand, is believed to be crucial for achieving this high selectivity. nih.govrsc.org

Copper complexes featuring 2,9-disubstituted phenanthrolines are also at the forefront of catalytic innovation. The use of 2,9-dimesityl-1,10-phenanthroline (B13125874) as a ligand for copper has led to effective catalysts for "click" reactions and amine arylations. researchgate.netzendy.io Furthermore, the steric hindrance provided by methyl groups at the 2- and 9-positions of the phenanthroline ligand in nickel complexes has been shown to increase the selectivity for butenes in the catalytic dimerization of ethylene (B1197577).

The versatility of these ligands extends to a range of other catalytic reactions. For instance, palladium complexes with 2,9-dimesityl-1,10-phenanthroline have proven to be excellent catalysts for Suzuki-Miyaura coupling, while zinc complexes are effective for Friedel-Crafts alkylation. researchgate.netzendy.io The development of platinum complexes with 2,9-dimethyl-1,10-phenanthroline has been explored for its catalytic effect on fluxional motion, providing insights into steric and electronic contributions in catalysis. nih.gov

Advanced Multifunctional Materials Design

The incorporation of 2,9-phenanthroline derivatives into larger molecular architectures is a rapidly growing field, leading to the design of advanced multifunctional materials with applications in sensing, optoelectronics, and catalysis.

One promising avenue is the integration of phenanthroline moieties into polymers. nih.govresearchgate.net By copolymerizing phenanthroline-containing monomers, researchers can create polymers that act as versatile platforms for complexing metal ions. nih.govresearchgate.net These metallo-polymers can exhibit a range of functionalities, including luminescent properties when complexed with lanthanide ions and the formation of single-chain nanoparticles upon induction by transition metals. nih.govresearchgate.net Furthermore, cellulose-based sensors containing phenanthroline have been developed for the highly selective and rapid detection of Fe2+ ions, demonstrating the potential for creating low-cost, portable sensing devices. nih.gov

Metal-Organic Frameworks (MOFs) represent another exciting frontier for 2,9-phenanthroline-based materials. acs.orgnih.govrsc.org These highly porous and crystalline materials can be functionalized with phenanthroline ligands to create single-site solid catalysts. acs.orgnih.gov For example, iridium-functionalized phenanthroline-based MOFs have shown exceptional activity in tandem catalytic reactions, including the hydrosilylation of ketones and C-H borylation of arenes. acs.orgnih.gov These MOF-based catalysts often exhibit significantly higher activity and stability compared to their homogeneous counterparts, highlighting the benefits of active site isolation within the framework. acs.orgnih.gov Iron-phenanthroline-based MOFs have also been developed for challenging C-H amination reactions. rsc.org

The development of one-dimensional covalent organic frameworks (COFs) incorporating phenanthroline is also gaining traction. rsc.org These metal-free, heterogeneous catalysts have shown promise in light-driven organic transformations, such as indole (B1671886) functionalization and oxidative thiol coupling. rsc.org

Computational-Experimental Synergy in Phenanthroline Research

The synergy between computational modeling and experimental studies is becoming increasingly crucial for advancing our understanding of 2,9-phenanthroline-based systems and for designing new molecules with desired properties. rsc.orgnih.gov Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure, bonding, and reactivity of phenanthroline complexes, complementing experimental observations. mdpi.comaip.org

DFT calculations have been successfully employed to correlate theoretical and experimentally determined geometric parameters of nickel-phenanthroline complexes, confirming their distorted octahedral geometry. mdpi.com Time-dependent DFT (TD-DFT) has been used to analyze the UV-visible spectra of these complexes and to understand their electronic transitions. mdpi.com For copper(I)-phenanthroline complexes, DFT studies have elucidated the structure, vibrational force-field, and excited electronic states, providing a deeper understanding of their photophysical properties. aip.org

This computational-experimental synergy is particularly powerful in the design of new catalysts and materials. For instance, in the study of photoredox-catalyzed atom-transfer radical addition reactions, DFT calculations have been used to understand the observed catalytic activity of copper(I) complexes with 2,9-diaryl-1,10-phenanthroline ligands. rsc.org The calculations helped to propose a mechanism for the photoredox catalytic cycle. rsc.org In the development of new anticancer drugs, molecular modeling studies have been used to predict the binding affinities and modes of 1,10-phenanthroline derivatives with biological targets like mTOR and HDAC enzymes, guiding the synthesis of more potent compounds. nih.gov

Crystal structure prediction (CSP) calculations have also been used to assess the potential for co-crystallization of phenanthroline with other molecules, providing insights into the likely structures and intermolecular interactions. researchgate.net This integrated approach, combining predictive computational modeling with empirical experimental validation, is accelerating the pace of discovery and innovation in phenanthroline research. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,9-phenanthroline dihydrochloride?

This compound is typically synthesized by functionalizing 1,10-phenanthroline at the 2,9-positions, followed by protonation with hydrochloric acid. A common precursor is 2,9-dichloro-1,10-phenanthroline , synthesized via Pd-catalyzed Suzuki-Miyaura cross-coupling reactions using 2,9-dichloro derivatives (prepared from 1,10-phenanthroline through nitration, reduction, and halogenation steps) . Subsequent treatment with concentrated HCl under reflux yields the dihydrochloride salt. Key challenges include controlling regioselectivity and minimizing byproducts during halogenation .

Basic: How can researchers confirm the purity and structural integrity of this compound?

Analytical validation should include:

  • HPLC (using USP protocols for related phenanthroline derivatives) to assess purity .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR to verify substitution patterns (e.g., absence of residual halogen peaks in dihydrochloride vs. dichloro precursors) .
    • Mass spectrometry (MS) for molecular weight confirmation .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability and hydrate content .

Advanced: How can this compound be integrated into coordination chemistry studies?

The compound’s nitrogen donor sites enable metal chelation, making it useful for designing transition metal complexes. Methodological considerations:

  • Ligand-to-metal ratio optimization : Titration experiments with UV-Vis spectroscopy to monitor charge-transfer bands (e.g., Fe²⁺ complexes) .
  • X-ray crystallography : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) .
  • Electrochemical studies : Cyclic voltammetry to probe redox activity of metal complexes, particularly for catalytic applications .

Advanced: What experimental approaches evaluate this compound’s interaction with G-quadruplex (G4) DNA?

FRET-melting assays are critical:

  • Procedure :
    • Label G4-forming oligonucleotides (e.g., human telomeric sequence F21T) with fluorophore-quencher pairs.
    • Measure ligand-induced stabilization by monitoring fluorescence recovery during thermal denaturation .
  • Controls : Compare stabilization in K⁺ vs. Na⁺ buffers to assess ionic dependence of G4 binding .
  • Competition assays : Test specificity by adding duplex DNA to evaluate preferential G4 binding .

Advanced: How can this compound be applied in biosensor or COF (Covalent Organic Framework) design?

  • Biosensors : Functionalize 2,9-phenanthroline derivatives with fluorophores (e.g., via aldehyde groups in 2,9-bis(formylphenyl) derivatives ) to create turn-on/off sensors for metal ions or biomolecules .
  • COF/MOF synthesis : Use the ligand’s V-shaped geometry to construct porous frameworks for gas storage or catalysis. Key steps include:
    • Solvothermal condensation with linkers (e.g., boronic acids) .
    • BET surface area analysis to confirm porosity .

Methodological Challenge: How to address solubility limitations in aqueous systems?

  • Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to enhance solubility without disrupting biological activity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the 4- or 7-positions while retaining 2,9-functionality .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

  • Process standardization :
    • Strict control of reaction pH (8.6–8.8 for halogenation steps) .
    • Use Pd(PPh₃)₄ catalyst for reproducible Suzuki couplings .
  • Quality control : Implement in-line FTIR to monitor intermediate formation .

Basic: What safety and storage protocols are recommended?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation .
  • Handling : Use gloves and fume hoods; the compound may release HCl vapors upon decomposition .

Advanced: How to resolve contradictory spectral data in metal-complex studies?

  • Multi-technique validation : Cross-reference UV-Vis, EPR, and XAS (X-ray absorption spectroscopy) to distinguish between metal oxidation states and coordination environments .
  • Computational modeling : DFT simulations to predict electronic transitions and compare with experimental spectra .

Advanced: What methodologies assess photophysical properties for optoelectronic applications?

  • Time-resolved fluorescence : Measure excited-state lifetimes to evaluate potential in OLEDs or light-harvesting systems .
  • Transient absorption spectroscopy : Probe charge-transfer dynamics in metal complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.